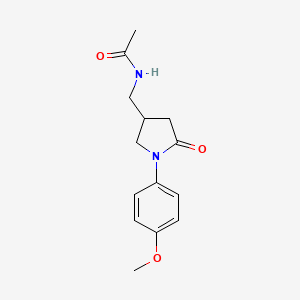
OC=1N2N=CN=C2N=CC1I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a chemical compound that belongs to the class of heterocyclic compounds. It is a derivative of pyrimidine and has been studied extensively for its biological activity and potential therapeutic applications.
Applications De Recherche Scientifique
6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential biological activity and therapeutic applications.
Medicine: It is being investigated for its potential use in drug development and treatment of various diseases.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical reactions.
Méthodes De Préparation
The synthesis of 6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves several steps. One common method is the condensation of ketones and hydroxylamines to form exocyclic, acyclic, and α,β-unsaturated ketonitrones. This reaction can be carried out under simple thermal conditions, such as using t-BuOH at 110°C . Another method involves the reaction of N-alkylhydroxylamines with monosubstituted allenes to yield nitrones and oximes . Industrial production methods often involve the use of magnesium iodide (MgI2) and sodium hydride (NaH) for hydromagnesiation of 1,3-enynes, followed by downstream functionalization with organo nitro compounds .
Analyse Des Réactions Chimiques
6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Oxone in a biphasic basic medium.
Reduction: It can be reduced using Ir-catalyzed reductive formation from N-hydroxyamides.
Substitution: The compound can undergo substitution reactions with nitrosoarenes under mild conditions.
Common reagents used in these reactions include Oxone, Ir-catalysts, and nitrosoarenes. Major products formed from these reactions include nitrones, oximes, and various substituted derivatives .
Mécanisme D'action
The mechanism of action of 6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of specific enzymes and activation of signaling pathways .
Comparaison Avec Des Composés Similaires
6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and reactivity.
Nitrones: These compounds undergo similar chemical reactions but have different biological activities.
Oximes: These compounds are formed through similar synthetic routes but have distinct chemical properties.
6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one stands out due to its specific biological activity and potential therapeutic applications.
Propriétés
IUPAC Name |
6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN4O/c6-3-1-7-5-8-2-9-10(5)4(3)11/h1-2H,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOPZQKRRXDMKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N2C(=N1)N=CN2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde](/img/structure/B2367597.png)
![5-[(4-fluorophenyl)methyl]-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2367599.png)
![3-(4-chlorophenyl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B2367600.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-ethoxybenzoate](/img/structure/B2367601.png)

![N-(3,4-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2367604.png)


![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2367609.png)

